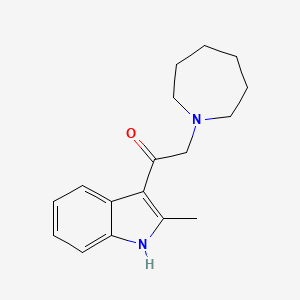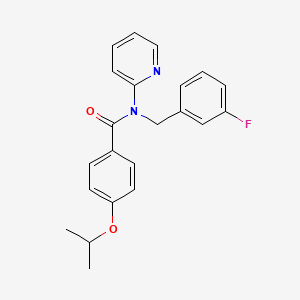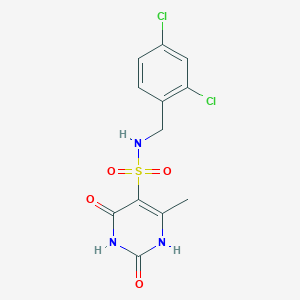![molecular formula C24H21N3O3 B11299137 2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B11299137.png)
2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Coupling with Phenoxy Acetamide: The final step involves the coupling of the benzyl-substituted oxadiazole with phenoxy acetamide derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Benzyl halides for nucleophilic substitution, electrophiles like sulfonyl chlorides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s oxadiazole moiety is known for its potential anti-infective properties, making it a candidate for developing new antibiotics or antiviral agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole core and have similar pharmacological properties.
5-Benzyl-1,3,4-oxadiazole-2-thione: This compound has a similar benzyl-substituted oxadiazole structure but differs in the presence of a thione group.
Uniqueness
2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both phenoxy and acetamide functionalities. This unique structure may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives.
Propiedades
Fórmula molecular |
C24H21N3O3 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
2-[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-17-8-7-11-19(14-17)25-22(28)16-29-21-13-6-5-12-20(21)24-26-23(30-27-24)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,25,28) |
Clave InChI |
SBUSEKYEWAIBJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-bromophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11299058.png)

![2-methyl-N-{2-[5-oxo-3-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B11299078.png)

![2-(4-tert-butylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11299089.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B11299090.png)
![4-Methoxyphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11299098.png)
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11299111.png)
![9-(4-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11299123.png)
![2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11299125.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299136.png)
![4-tert-butyl-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11299152.png)
![7-methyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11299156.png)
